molecular formula C15H8ClFN4O B11132889 2-(3-Chloro-4-fluorophenyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3-Chloro-4-fluorophenyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11132889
M. Wt: 314.70 g/mol
InChI Key: PUEJYLQGTWYFGG-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, a common method involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde in the presence of a base such as potassium carbonate.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: shares structural similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The presence of both the chloro and fluoro substituents, along with the furan-2-yl group, imparts unique chemical and biological properties to 2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine. These features may enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C15H8ClFN4O

Molecular Weight

314.70 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H8ClFN4O/c16-10-8-9(3-4-11(10)17)14-19-15-18-6-5-12(21(15)20-14)13-2-1-7-22-13/h1-8H

InChI Key

PUEJYLQGTWYFGG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC(=NN23)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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